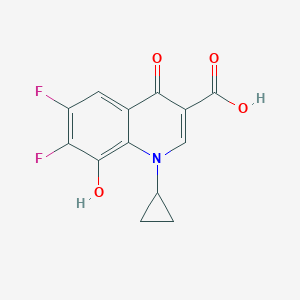

1-Cyclopropyl-6,7-difluoro-8-hydroxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

概要

説明

1-Cyclopropyl-6,7-difluoro-8-hydroxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C13H9F2NO4 and its molecular weight is 281.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

It is structurally similar to fluoroquinolones, a class of antibiotics that primarily target bacterial dna gyrase and topoisomerase iv . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination.

Mode of Action

, we can infer from its structural similarity to fluoroquinolones. Fluoroquinolones inhibit DNA gyrase and topoisomerase IV by stabilizing the DNA-enzyme complex, which interferes with the breakage-reunion reaction of these enzymes. This action prevents the relaxation of positively supercoiled DNA that is required for normal transcription and replication .

Biochemical Pathways

This disruption can lead to the death of bacterial cells .

Result of Action

Based on its structural similarity to fluoroquinolones, we can infer that the compound might lead to the death of bacterial cells by disrupting dna replication, transcription, and repair .

生物活性

1-Cyclopropyl-6,7-difluoro-8-hydroxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (CAS No. 154093-72-8) is a synthetic compound with potential pharmaceutical applications. Its unique chemical structure suggests a range of biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the available literature on its biological activity, including synthesis, mechanisms of action, and case studies.

| Property | Value |

|---|---|

| Molecular Formula | C13H9F2NO4 |

| Molecular Weight | 281.21 g/mol |

| CAS Number | 154093-72-8 |

| Physical Form | White to yellow solid |

| Purity | 97% |

| Storage Temperature | Room Temperature |

Antimicrobial Properties

Studies indicate that quinoline derivatives exhibit significant antimicrobial activity. The compound has been evaluated for its effectiveness against various bacterial strains. For instance, preliminary tests have shown that it possesses antibacterial properties comparable to established antibiotics like gatifloxacin and moxifloxacin .

Anticancer Activity

The anticancer potential of this compound has been explored through in vitro assays. Research utilizing the MCF-7 breast cancer cell line demonstrated that this compound induces cytotoxic effects, leading to cell death at specific concentrations. The MTT assay results indicated a dose-dependent response, with significant reductions in cell viability compared to control groups .

The biological activity of this compound is believed to stem from its ability to inhibit key enzymes involved in DNA replication and repair processes within microbial and cancerous cells. The presence of fluorine atoms enhances lipophilicity, potentially improving membrane permeability and facilitating intracellular accumulation .

Case Studies

- Antibacterial Efficacy : In a study assessing the antibacterial effects against Staphylococcus aureus and Escherichia coli, the compound demonstrated minimum inhibitory concentrations (MICs) that were lower than those of conventional antibiotics, suggesting a promising alternative for treating resistant bacterial infections .

- Anticancer Studies : A comparative analysis involving various synthesized derivatives showed that modifications to the quinoline structure could enhance anticancer efficacy. Compounds similar to this compound exhibited IC50 values in the nanomolar range against MCF-7 cells, indicating potent anticancer activity .

科学的研究の応用

The compound features a quinoline core with multiple functional groups that enhance its biological activity.

Antimicrobial Activity

1-Cyclopropyl-6,7-difluoro-8-hydroxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has been studied for its antimicrobial properties. It is structurally related to known antibiotics such as gatifloxacin and moxifloxacin, which are fluoroquinolones used to treat bacterial infections. The presence of the difluoro and hydroxy groups is believed to enhance its antibacterial efficacy against Gram-positive and Gram-negative bacteria.

Case Study: Efficacy Against Bacterial Strains

In a study evaluating the antibacterial activity of various quinoline derivatives, this compound demonstrated significant inhibition against strains of Staphylococcus aureus and Escherichia coli, suggesting its potential as a new antimicrobial agent .

Antiviral Properties

Recent investigations have suggested that derivatives of quinoline compounds may exhibit antiviral activities. The ability of 1-cyclopropyl-6,7-difluoro-8-hydroxy-4-oxo structure to interact with viral proteins could make it a candidate for further research in antiviral drug development.

Preliminary Findings

In vitro studies indicated that certain structural analogs of this compound showed promise in inhibiting viral replication in cell cultures infected with influenza virus . However, further studies are needed to validate these findings.

Safety Profile

Toxicological assessments have revealed that the compound exhibits moderate toxicity when ingested or upon skin contact. Safety data indicate potential irritations and acute toxicity warnings .

Drug Development Potential

Given its promising biological activities, further research into the synthesis and optimization of this compound could lead to the development of new antibiotics or antiviral agents. Structural modifications may enhance its efficacy and reduce toxicity.

Research Collaborations

Collaborative efforts between academic institutions and pharmaceutical companies could accelerate the clinical evaluation of this compound. Investigating its pharmacokinetics and pharmacodynamics will be crucial in understanding its therapeutic potential.

特性

IUPAC Name |

1-cyclopropyl-6,7-difluoro-8-hydroxy-4-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F2NO4/c14-8-3-6-10(12(18)9(8)15)16(5-1-2-5)4-7(11(6)17)13(19)20/h3-5,18H,1-2H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTWOKQCCNHKEIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C=C(C(=O)C3=CC(=C(C(=C32)O)F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50470532 | |

| Record name | 1-Cyclopropyl-6,7-difluoro-8-hydroxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50470532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154093-72-8 | |

| Record name | 1-Cyclopropyl-6,7-difluoro-1,4-dihydro-8-hydroxy-4-oxo-3-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=154093-72-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Cyclopropyl-6,7-difluoro-8-hydroxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154093728 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Cyclopropyl-6,7-difluoro-8-hydroxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50470532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-CYCLOPROPYL-6,7-DIFLUORO-8-HYDROXY-4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YQE3ANK2UI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Q1: What are the different synthesis pathways for 1-Cyclopropyl-6,7-difluoro-1,4-dihydro-8-hydroxy-4-oxo-3-quinolinecarboxylic acid?

A1: The research highlights two distinct synthesis routes for this compound []:

Q2: Which synthesis method offers a higher yield for 1-Cyclopropyl-6,7-difluoro-1,4-dihydro-8-hydroxy-4-oxo-3-quinolinecarboxylic acid?

A2: The research indicates that direct hydrolysis with anhydrous aluminum chloride provides a higher yield (66.9%) [] compared to the hydrolysis and esterification method (52.1%) []. This difference suggests that direct hydrolysis might be a more efficient synthetic route for this particular compound.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。